SUN-K0706, also known as Vodobatinib, is a potent and selective inhibitor of the c-Abl protein tyrosine kinase. Developed by Sun Pharmaceutical Industries, this compound has garnered attention for its potential therapeutic applications in various neurological disorders, particularly Parkinson's disease and chronic myeloid leukemia. The compound is designed to penetrate the central nervous system effectively, addressing the challenges posed by the blood-brain barrier.
SUN-K0706 was developed through a structure-guided drug design platform aimed at creating effective inhibitors for specific targets within the protein kinase family. The compound's development is part of ongoing research to enhance treatment options for conditions driven by abnormal kinase activity, such as neurodegenerative diseases and certain cancers.
SUN-K0706 falls under the category of small molecule inhibitors, specifically targeting the c-Abl tyrosine kinase. This classification places it among other tyrosine kinase inhibitors that are critical in regulating cellular signaling pathways involved in growth and survival.
The synthesis of SUN-K0706 involves several chemical processes aimed at achieving high specificity and potency against the c-Abl kinase. The compound is synthesized using techniques that typically include:
SUN-K0706 features a complex molecular structure that allows it to interact specifically with the c-Abl kinase. The key structural components include:
Molecular modeling studies have indicated that SUN-K0706 binds effectively within the ATP-binding site of the c-Abl kinase, which is crucial for its inhibitory action. The three-dimensional conformation of the molecule plays a significant role in its interaction with target proteins.
The primary chemical reaction involving SUN-K0706 is its interaction with c-Abl kinase, where it acts as an inhibitor by competing with ATP for binding. This competitive inhibition prevents phosphorylation events that are critical for cellular signaling related to proliferation and survival.
In vitro studies have shown that SUN-K0706 exhibits a dose-dependent inhibition of c-Abl activity, which correlates with reduced cell viability in cancer cell lines expressing the BCR-ABL1 fusion protein. These findings highlight its potential use in treating chronic myeloid leukemia.
SUN-K0706 exerts its therapeutic effects primarily through:
Research indicates that SUN-K0706 not only inhibits c-Abl but also affects other pathways involved in neurodegeneration, suggesting a multifaceted mechanism that may contribute to its neuroprotective properties.
Relevant analyses have demonstrated that SUN-K0706 maintains stability during storage and can be formulated into various dosage forms suitable for clinical use.
SUN-K0706 has shown promise in several areas:
The development of tyrosine kinase inhibitors (TKIs) represents a landmark achievement in targeted cancer therapy, particularly for Philadelphia chromosome-positive (Ph+) leukemias driven by the BCR-ABL1 fusion oncoprotein. Imatinib, a first-generation TKI, revolutionized chronic myeloid leukemia (CML) treatment by competitively inhibiting ATP binding in the BCR-ABL1 kinase domain [2] [4]. Despite its efficacy, de novo and acquired resistance emerged, primarily through kinase domain mutations like T315I ("gatekeeper" mutation), which impedes drug binding through steric hindrance [2] [8].
Second-generation TKIs (nilotinib, dasatinib, bosutinib) offered broader mutation coverage but remained ineffective against T315I. This resilience prompted third-generation inhibitors like ponatinib, which incorporates a carbon-carbon triple bond to circumvent steric clashes with T315I [4]. However, ponatinib’s clinical utility is hampered by vascular toxicity, underscoring the need for safer alternatives with comparable efficacy [4] [8]. Concurrently, research revealed c-Abl’s role beyond oncology: Its aberrant activation contributes to α-synuclein phosphorylation and mitochondrial dysfunction in Parkinson’s disease (PD), positioning c-Abl as a therapeutic target for neurodegeneration [6] [9].
Table 1: Evolution of BCR-ABL1 Inhibitors
Generation | Representative Agents | Key Mutations Targeted | Clinical Limitations |
---|---|---|---|
First | Imatinib | Non-mutant, some mutants | Low barrier to resistance; inactive against T315I |
Second | Dasatinib, Nilotinib | Most mutants except T315I | Pleural effusions, arterial events |
Third | Ponatinib | T315I, all other mutants | Vascular toxicity |
Investigational | Vodobatinib (SUN-K0706) | Most mutants except T315I | Limited activity against P-loop mutants |
Molecular Design and Preclinical ProfileSUN-K0706 (vodobatinib) is an orally bioavailable, third-generation BCR-ABL1 TKI with structural similarities to ponatinib and dasatinib but distinct binding properties [2] [4]. Biochemical assays reveal potent inhibition of native BCR-ABL1 (IC₅₀: 7 nM) and activity against multiple clinically relevant mutants:
Crucially, it exhibits no activity against T315I (IC₅₀: 1967 nM), a key differentiator from ponatinib [2] [4]. Molecular modeling shows vodobatinib adopts a type II (inactive conformation) binding mode similar to ponatinib. However, its larger quinoline ring clashes with residue 248 in the P-loop (explaining reduced efficacy against L248R/Y253H/E255V) and lacks optimal van der Waals contacts with I315, preventing T315I inhibition [4]. Resistance screens using ethylnitrosourea-mutagenized Ba/F3 cells confirmed that T315I emerges exclusively at concentrations >800 nM, validating its narrow mutational escape profile [4].
Table 2: SUN-K0706 Sensitivity Profile Against BCR-ABL1 Mutants
Mutation | IC₅₀ (nM) | Clinical Resistance Relevance |
---|---|---|
Native BCR-ABL1 | 7 | Baseline activity |
L248R | 167 | P-loop mutant; intermediate resistance |
E255V | 165 | P-loop mutant; high resistance to imatinib/nilotinib |
Y253H | 154 | P-loop mutant; high resistance to imatinib |
T315I | 1967 | Gatekeeper mutant; pan-resistant |
Therapeutic Expansion Beyond OncologyVodobatinib’s development uniquely bridges oncology and neurology. Post-mortem PD brains show elevated phospho-α-synuclein levels, implicating hyperactivated c-Abl in neurodegeneration [6]. Preclinical models demonstrate that c-Abl inhibition mitigates α-synuclein pathology and mitochondrial defects. While nilotinib (a repurposed Bcr-Abl inhibitor) showed limited brain penetration in PD trials, vodobatinib’s optimized physicochemical properties enhance central nervous system (CNS) bioavailability [6] [9]. This prompted its evaluation in the phase 2 PROSEEK trial (NCT03655236) for early Parkinson’s disease, leveraging its ability to cross the blood-brain barrier and potentially modify disease progression [3] [9].
Clinical Experience in Ph+ LeukemiasEarly-phase trials (SPARC: NCT02629692) report vodobatinib’s efficacy in TKI-refractory CML:
Tolerability appears favorable, with grade 1–2 fatigue and transient hyperbilirubinemia/lipase elevation reported, contrasting sharply with ponatinib’s vascular toxicity [4]. This safety profile, combined with activity against non-P-loop mutants, suggests a niche for patients intolerant of potent T315I inhibitors.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1